molecular formula C10H19IO2 B8553819 10-Iododecanoic acid CAS No. 71736-18-0

10-Iododecanoic acid

Cat. No.: B8553819
CAS No.: 71736-18-0
M. Wt: 298.16 g/mol
InChI Key: SIWQADQLOLPSIF-UHFFFAOYSA-N
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Description

10-Iododecanoic acid (chemical formula: C₁₀H₁₉IO₂) is a long-chain fatty acid derivative featuring an iodine atom at the 10th carbon position. This structural modification enhances its utility in organic synthesis, particularly in radical reactions and as a precursor for lipid-based biomaterials. For example, iodinated fatty acids like iodoacetic acid (C₂H₃IO₂) are well-documented for their role in alkylation reactions and biochemical studies .

Properties

CAS No.

71736-18-0

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

10-iododecanoic acid

InChI

InChI=1S/C10H19IO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)

InChI Key

SIWQADQLOLPSIF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Iodine vs. Oxygen Modifications: Unlike 10-Oxooctadecanoic acid (which has a ketone group), this compound’s iodine atom increases its hydrophobicity and reactivity in halogen-bonding interactions. This makes it more suitable for lipid membrane research compared to oxygenated analogs .
  • Chain Length Effects: 10-Undecenoic acid (C11) has a terminal alkene, enabling polymerization, whereas this compound’s longer chain (C10) and iodine substitution favor stability in hydrophobic environments .
  • Toxicity Profile: Iodoacetic acid (C2) is highly toxic due to its small size and ability to disrupt cellular enzymes, while longer-chain iodinated acids like this compound likely exhibit lower acute toxicity, though data gaps exist .

Research Findings and Data Gaps

  • Analytical Methods: Techniques like ICP-MS (used in for metal analysis) could be adapted to study iodine content in this compound derivatives .
  • Unresolved Questions :
    • Long-term toxicity of iodinated fatty acids.
    • Role of chain length in modulating iodine’s reactivity.

Q & A

Q. How should researchers address limitations in primary data collection for iodinated compounds?

  • Methodology : Acknowledge instrument sensitivity (e.g., detection limits for trace iodine). Use triplicate experiments and negative controls. For missing data, apply imputation techniques or Bayesian statistics .

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